3-chloro-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
Description
This compound features a pyrrolo[2,3-d]pyrimidine core fused with a piperidine ring, which is linked via a methoxy group to a 3-chloro-4-pyridine substituent. The 7-methyl group on the pyrrolopyrimidine ring enhances metabolic stability, while the chloropyridine moiety may influence target binding and solubility. This scaffold is characteristic of kinase inhibitors, though its exact biological target remains unspecified in available literature .
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O/c1-23-7-5-14-17(23)21-12-22-18(14)24-8-3-13(4-9-24)11-25-16-2-6-20-10-15(16)19/h2,5-7,10,12-13H,3-4,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMOTGMAXGPHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCC(CC3)COC4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 3-chloro-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK2. This binding prevents ATP from associating with CDK2, thereby inhibiting the kinase’s activity. As a result, the cell cycle is arrested, preventing the proliferation of cancer cells.
Biochemical Pathways
The compound primarily affects the cell cycle regulation pathway by inhibiting CDK2. CDK2 is a key player in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, leading to cell cycle arrest. This can result in the inhibition of tumor growth.
Pharmacokinetics
The compound’s effectiveness in inhibiting cdk2 suggests that it has sufficient bioavailability to exert its effects
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound induces cell cycle arrest, preventing cells from dividing. This can lead to a reduction in tumor growth, making the compound a potential candidate for cancer treatment.
Biochemical Analysis
Biochemical Properties
3-chloro-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with enzymes such as protein kinase B (Akt) and Janus kinase (JAK), which are critical components of intracellular signaling pathways. The interaction with protein kinase B involves binding to the pleckstrin homology domain, thereby inhibiting its activity and affecting downstream signaling pathways. Similarly, the compound’s interaction with Janus kinase disrupts the JAK-STAT signaling pathway, which is involved in cell division, survival, and immune responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by modulating key signaling pathways such as the phosphatidylinositol-3 kinase (PI3K)-Akt pathway and the JAK-STAT pathway. The compound’s influence on gene expression includes upregulation of pro-apoptotic genes like P53 and BAX, and downregulation of anti-apoptotic genes like Bcl2. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of enzymes such as protein kinase B and Janus kinase, inhibiting their catalytic activity. This inhibition leads to a cascade of downstream effects, including the suppression of cell survival signals and the promotion of apoptotic pathways. The compound also affects gene expression by modulating transcription factors and signaling molecules involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods Long-term studies have shown that the compound’s effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, are sustained over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and modulates immune responses without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window. Threshold effects have been identified, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites may retain biological activity or be further conjugated for excretion. The compound’s metabolism also affects metabolic flux and the levels of key metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components. The compound’s accumulation in target tissues, such as tumors, enhances its therapeutic efficacy while minimizing systemic exposure.
Subcellular Localization
Within cells, this compound exhibits specific subcellular localization patterns. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific compartments, enhancing its activity and function. The subcellular localization of the compound is critical for its ability to modulate cellular processes and exert its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
(a) 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride
- Key Differences : The piperidine ring is substituted with a 4-chlorobenzyl group instead of a methoxy-pyridine.
- Molecular Weight : 378.3 g/mol (vs. ~430–450 g/mol estimated for the target compound).
(b) {1-[1-[3-Fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile
- Key Differences : Incorporates an azetidine ring and a pyrazole-pyrrolopyrimidine system. The trifluoromethyl group enhances metabolic resistance.
- Biological Relevance : A confirmed JAK inhibitor with high potency due to dual heterocyclic motifs. The target compound lacks the azetidine and pyrazole, suggesting divergent targets or reduced kinase promiscuity .
Substituent Variations on Aromatic Rings
(a) 3-Chloro-4-[(3-fluorophenyl)methoxy]benzoic Acid
- Key Differences : Replaces the pyrrolopyrimidine-piperidine core with a benzoic acid scaffold.
- Impact : The carboxylic acid group improves solubility but limits membrane permeability. The target compound’s pyridine-methoxy linker may offer a balance between solubility and bioavailability .
(b) (S)-4-Amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
- Key Differences : Features a carboxamide and 3-hydroxypropyl chain on the piperidine.
- Biological Relevance : The hydroxypropyl group may facilitate hydrogen bonding with targets like proteases or kinases, whereas the target compound’s methoxy-pyridine likely engages in hydrophobic interactions .
(a) Metabolic Stability
Tabulated Comparison of Key Attributes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
